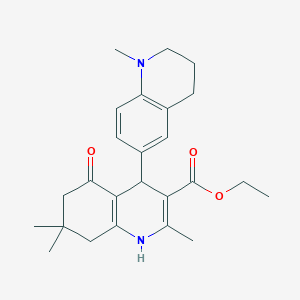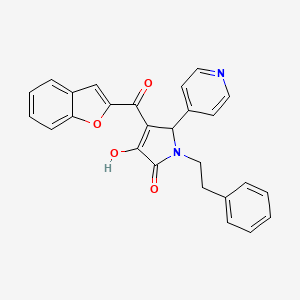![molecular formula C14H14N4OS B4080924 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080924.png)
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Übersicht
Beschreibung
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has not been fully elucidated. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. In a study conducted by El-Sayed et al., 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been extensively studied. This compound has been reported to exhibit various effects such as cytotoxicity, anti-inflammatory, and antimicrobial effects. In a study conducted by El-Sayed et al., 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was found to induce apoptosis in breast cancer cells by activating the caspase cascade. Another study conducted by El-Sayed et al. reported that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages and limitations for lab experiments. One of the advantages is its potential application as a therapeutic agent due to its various biological activities. Additionally, this compound is relatively easy to synthesize using various methods. However, one of the limitations is the lack of information regarding its mechanism of action. Additionally, further studies are required to determine its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the directions is to elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are required to determine its toxicity and pharmacokinetic properties to assess its potential as a therapeutic agent. Another direction is to explore the structure-activity relationship of this compound to optimize its biological activities. Moreover, the use of nanotechnology to enhance the delivery of this compound to target cells is another potential direction for future research.
Conclusion:
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Although further research is required to determine its toxicity and pharmacokinetic properties, 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promising results as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential application as a therapeutic agent. It has been reported to exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial activities. In a study conducted by El-Sayed et al., 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was found to exhibit potent anticancer activity against breast cancer cells. Another study conducted by El-Sayed et al. reported that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
6-amino-3-propyl-4-thiophen-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-3-10-12-11(8-4-5-20-7-8)9(6-15)13(16)19-14(12)18-17-10/h4-5,7,11H,2-3,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJJRPKPJBEGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-propyl-4-thiophen-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(1,3-benzodioxol-5-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4080846.png)
![1-(4-bromophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4080853.png)
![isopropyl 3-({[(5-{[(2-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080862.png)

![3-[(4-fluorophenyl)amino]-1,3-diphenyl-1-propanone hydrochloride](/img/structure/B4080870.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4080877.png)
![4-(4-methoxyphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4080893.png)

![ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080919.png)
![N-benzyl-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080932.png)
![methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4080937.png)

![4-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methylphenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4080952.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080953.png)